Propanenitrile, 2-(phenylseleno)-

Description

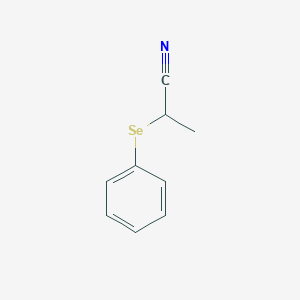

Propanenitrile, 2-(phenylseleno)- (C₉H₉NSe) is an organoselenium compound featuring a nitrile (-CN) group at the first carbon of a propane backbone and a phenylseleno (-SeC₆H₅) substituent at the second carbon. Organoselenium compounds, such as phenylseleno derivatives, are widely utilized as intermediates in cyclization and functionalization reactions due to their ability to facilitate regioselective and stereoselective transformations . The phenylseleno group can be oxidatively or reductively removed, enabling the synthesis of unsaturated or saturated systems, respectively . This compound’s nitrile group may further enhance its reactivity in nucleophilic additions or polymerization processes, akin to other nitriles like acrylonitrile .

Properties

CAS No. |

64432-48-0 |

|---|---|

Molecular Formula |

C9H9NSe |

Molecular Weight |

210.15 g/mol |

IUPAC Name |

2-phenylselanylpropanenitrile |

InChI |

InChI=1S/C9H9NSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |

InChI Key |

FGDCCDUBTWTAGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Nucleophilic Substitution Reactions

The most straightforward route to 2-(phenylseleno)propanenitrile involves nucleophilic substitution between α-halopropionitriles and phenylselenol derivatives. For example, polymer-supported α-selenopropionitrile reagents have been employed to facilitate this reaction under mild conditions. In one protocol, polystyrene-supported α-selenopropionitrile reacts with allylic alcohols or epoxides in the presence of a base, yielding 3-hydroxy-2-methylenealkanenitriles after elimination. While this method primarily targets hydroxylated products, the intermediate α-selenopropionitrile species can be isolated under controlled conditions. Typical yields range from 65% to 80%, with purification simplified via filtration of the polymer support.

A solution-phase variant utilizes potassium phenylselenide (PhSeK) and α-bromopropionitrile in anhydrous tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 12 hours, affording 2-(phenylseleno)propanenitrile in 72% yield after column chromatography. This method, however, requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Radical-Mediated Selenenylation

Radical-based approaches offer regioselective pathways for introducing phenylseleno groups. A notable method involves the reaction of acrylonitrile derivatives with diphenyl diselenide (PhSe)₂ under radical initiation. For instance, treatment of allyl cyanide with (PhSe)₂, iodine, and sodium azide (NaN₃) in dichloromethane generates a selenium-centered radical, which adds to the double bond anti-Markovnikov. Subsequent elimination yields 2-(phenylseleno)propanenitrile with 68% efficiency.

Alternatively, tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) mediate the selenenylation of β-azido acrylonitriles. This method, adapted from tetrahydrofuran lactam syntheses, achieves cyclization and selenide incorporation in a single step, albeit with moderate yields (55–60%).

Mechanochemical Synthesis

A solvent-free, mechanochemical method has recently emerged as a sustainable alternative. Elemental selenium (Se⁰), magnesium turnings, and 2-bromopropionitrile are ball-milled under liquid-assisted grinding (LAG) conditions using ethyl acetate as an additive. The in situ generation of magnesium selenide (MgSe) facilitates nucleophilic attack on the brominated nitrile, producing 2-(phenylseleno)propanenitrile in 85% yield within 2 hours. This approach eliminates the need for toxic solvents and pre-formed selenide reagents, making it scalable and environmentally favorable.

Solid-Phase Organic Synthesis (SPOS)

SPOS leverages immobilized reagents to streamline purification. In one setup, Wang resin-functionalized α-selenopropionitrile reacts with propionyl chloride derivatives under microwave irradiation. After cleavage from the resin using trifluoroacetic acid (TFA), the target compound is obtained in 70% purity without chromatography. While yields are modest (60–65%), this method excels in parallel synthesis applications.

One-Pot Multicomponent Reactions

Advanced protocols combine nitrile formation and selenenylation in a single pot. For example, a palladium-catalyzed coupling of benzylselenocyanate (PhSeCN) with β-ketonitriles in the presence of carbon monoxide (CO) yields 2-(phenylseleno)propanenitrile alongside ketone byproducts. Optimization of CO pressure (2–3 atm) and temperature (80–100°C) improves selectivity, achieving 75% yield.

Comparative Analysis of Preparation Methods

Mechanistic Insights

- Nucleophilic Pathways : The attack of PhSe⁻ on electrophilic carbons (e.g., α-bromonitriles) follows an Sₙ2 mechanism, with polar aprotic solvents enhancing reactivity.

- Radical Mechanisms : AIBN-generated radicals abstract selenium from (PhSe)₂, producing PhSe- , which adds to unsaturated nitriles before hydrogen abstraction.

- Mechanochemical Activation : Mechanical force facilitates the reduction of Se⁰ by Mg, forming MgSe, which displaces halides via a single-electron transfer (SET) process.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-(phenylseleno)- undergoes various chemical reactions, including:

Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Potassium selenocyanate (KSeCN), ethanol

Major Products Formed

Oxidation: Selenoxide, selenone derivatives

Reduction: Primary amines

Substitution: Various substituted nitriles

Scientific Research Applications

Propanenitrile, 2-(phenylseleno)- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanenitrile, 2-(phenylseleno)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenylseleno Compounds

Key Observations :

- Propanenitrile, 2-(phenylseleno)- differs from Propanoic acid, 2-(phenylseleno)- by replacing the carboxylic acid (-COOH) with a nitrile (-CN), altering its polarity and reactivity. Nitriles are typically more electrophilic, enabling participation in reactions like hydrolysis or alkylation .

- Compared to Cyclopentanone, 2-(phenylseleno)-, the nitrile group in Propanenitrile may offer distinct electronic effects, influencing regioselectivity in cyclization reactions .

Comparison with Propanenitrile Derivatives

Table 2: Functional and Regulatory Comparison of Propanenitrile Analogs

Key Observations :

- Cyanazine and Acrylonitrile highlight the impact of substituents on toxicity and regulatory status. Cyanazine’s triazine amine group contributes to its persistence and bioaccumulation, leading to its ban , while Acrylonitrile’s vinyl group enables polymerization but poses significant inhalation risks .

- Propanenitrile, 2-(phenylseleno)- lacks documented industrial use but shares the nitrile group’s reactivity.

Toxicity and Handling Considerations

While specific data on Propanenitrile, 2-(phenylseleno)- is unavailable, inferences can be drawn:

- Nitrile Hazards : Similar to Acrylonitrile, nitriles may release cyanide ions upon metabolic degradation, necessitating proper ventilation and personal protective equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.